molecular formula C7H6Cl2O B155918 3,4-Dichlorobenzyl alcohol CAS No. 1805-32-9

3,4-Dichlorobenzyl alcohol

Cat. No. B155918
CAS RN: 1805-32-9
M. Wt: 177.02 g/mol
InChI Key: FVJIUQSKXOYFKG-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl alcohol is a compound that has garnered attention due to its potential applications in various fields. While the provided papers do not directly discuss 3,4-Dichlorobenzyl alcohol, they do provide insights into related compounds and methodologies that could be relevant for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds, such as α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, has been explored extensively in China. This compound serves as an important intermediate in various applications. The research has indicated that future studies might focus on mesoporous molecular sieves supported by metal oxides and chiral ligands as active components for the synthesis process .

Molecular Structure Analysis

The structural and electronic properties of a compound closely related to 3,4-Dichlorobenzyl alcohol, specifically 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, have been investigated using density functional theory. This includes the analysis of optimized geometrical properties, wave functional properties, and electron localization functions in an aqueous phase. Such studies are crucial for understanding the molecular structure and potential reactivity of 3,4-Dichlorobenzyl alcohol .

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 3,4-Dichlorobenzyl alcohol, they do mention the synthesis of complex molecules through multicomponent reactions. For instance, the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives involves the formation of two carbon-carbon bonds, an amide, and an ester group in a single step. This highlights the potential for 3,4-Dichlorobenzyl alcohol to participate in similar multicomponent reactions due to the presence of reactive sites such as the chloromethyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been computationally predicted, including band gap energies in different solvent atmospheres and spectroscopic (IR and Raman) wave numbers in both monomer and dimer forms. These properties are essential for understanding the behavior of 3,4-Dichlorobenzyl alcohol in various environments. Additionally, molecular docking studies have been performed to assess the biological and anticancer activities of the compounds, which could be indicative of the potential applications of 3,4-Dichlorobenzyl alcohol in medicinal chemistry .

Scientific Research Applications

Spectroscopic Analysis

3,4-Dichlorobenzyl alcohol has been extensively studied through spectroscopic techniques. Sundaraganesan et al. (2006) conducted Fourier transform Raman and Fourier transform infrared spectra analysis in the solid phase of this compound. They provided detailed interpretations of the infrared and Raman spectra of 3,4-dichlorobenzyl alcohol, contributing significantly to the understanding of its molecular structure and behavior (Sundaraganesan et al., 2006).

Synthesis and Applications

Li Ga (2014) reviewed the development and synthesis of α-(Chloromethyl)-2,4-Dichlorobenzyl alcohol in China, an important intermediate with wide applications. They discussed the future research directions in this field, focusing on mesoporous molecular sieve supported metal oxides and chiral ligands (Li Ga, 2014).

Antibacterial and Antifungal Properties

Carter et al. (1958) explored substituted benzyl alcohols, including 3,4-dichlorobenzyl alcohol, for their antibacterial and antifungal properties. They found that certain benzyl alcohols, including the 3,4-dichloro variant, exhibited significant inhibitory properties (Carter et al., 1958).

Herbicidal Activity

Herrett and Berthold (1965) studied 3,4-Dichlorobenzyl methylcarbamate, a derivative of 3,4-dichlorobenzyl alcohol, as a selective preemergence herbicide. They found that it was effective against both grass and broadleaf weeds, with its activity being influenced by minor structural modifications (Herrett & Berthold, 1965).

Photocatalytic Applications

Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 3,4-dichlorobenzyl alcohol, using a TiO2 photocatalyst. This study highlighted its potential in photocatalytic applications under visible light irradiation (Higashimoto et al., 2009).

Tracer Stability in Reservoir Conditions

Silva, Stray, and Bjørnstad (2018) assessed the stability of benzyl alcohols, including 3,4-dichlorobenzyl alcohol, as tracers in oil/water partitioning for mature oil fields. They emphasized the importance of understanding tracer behavior under reservoir conditions (Silva, Stray, & Bjørnstad, 2018).

Chemical Synthesis and Organic Chemistry Applications

Various studies have focused on the synthesis and applications of 3,4-dichlorobenzyl alcohol in organic chemistry. This includes its use in the synthesis of complex organic compounds and as an intermediate in various chemical reactions (Yousefi, Zimmermann, & Bols, 2022).

X-Ray Structure Determination

Abdallah et al. (1976) explored the use of 3-halogenopyridine--adenine dinucleotides, involving 3,4-dichlorobenzyl alcohol, as active hydrogen acceptors and competitive inhibitors in enzymatic reactions. They proposed their use in X-ray structure determination due to their unique properties (Abdallah et al., 1976).

Safety And Hazards

3,4-Dichlorobenzyl alcohol is considered hazardous. It is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While there is ongoing research into the properties and uses of dichlorobenzyl alcohols, specific future directions for 3,4-Dichlorobenzyl alcohol are not well-documented in the literature .

properties

IUPAC Name

(3,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJIUQSKXOYFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170966
Record name 3,4-Dichlorobenzyl alcohol
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyl alcohol

CAS RN

1805-32-9
Record name 3,4-Dichlorobenzenemethanol
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Record name 3,4-Dichlorobenzyl alcohol
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Record name 1805-32-9
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Record name 1805-32-9
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Record name 3,4-Dichlorobenzyl alcohol
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Record name 3,4-dichlorobenzyl alcohol
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Record name 3,4-DICHLOROBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
N Sundaraganesan, B Anand, FF Jian… - Spectrochimica Acta Part A …, 2006 - Elsevier
The Fourier transform Raman and Fourier transform infrared spectra of 3,4-dichlorobenzyl alcohol were recorded in the solid phase. The equilibrium geometry, harmonic vibrational …
Number of citations: 21 www.sciencedirect.com
JB Knaak, LJ Sullivan - Journal of Agricultural and Food …, 1968 - ACS Publications
METHODS Chemicals. A-methyl-C14-0.269 me. per mmole) and benzyl-C14-(1.1 me. per mmole) labeled 3, 4-dichloro-benzyl A-methylcarbamate (Figure 1) were prepared by Bartley …
Number of citations: 17 pubs.acs.org
SK Roy, B Amitha, J Uchil - Magnetic resonance in chemistry, 1992 - Wiley Online Library
35 Cl nuclear quadrupole resonance (NQR) was studied in 2,4‐dichlorobenzyl alcohol (2,4‐DCBA) and 2,6‐dichlorobenzyl alcohol (2,6‐DCBA). The NQR spectrum of 2,4‐DCBA show …
WJ Bartley, DL Heywood - Journal of Agricultural and Food …, 1968 - ACS Publications
Anew pre-emergence herbicide (Herrett and Berthold, 1965), 3, 4-dichlorobenzyl methylcarbamate (Union Carbide 22463), formulated with 20% of its 2, 3-isomer as an emulsifiable …
Number of citations: 4 pubs.acs.org
BW Erickson, RB Merrifield - Journal of the American Chemical …, 1973 - ACS Publications
Six ring-chlorinated derivatives of N'-benzyloxycarbonyl-L-lysine were synthesized and their apparent first-order rates of deprotection in 50: 50 (v/v) trifluoroacetic acid-dichloromethane …
Number of citations: 129 pubs.acs.org
A Yasuhara, M Nakamura, K Sakagami… - Bioorganic & medicinal …, 2006 - Elsevier
3-(3,4-Dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid 5 (MGS0039) is a highly selective and potent group II metabotropic glutamate receptor (mGluR) …
Number of citations: 62 www.sciencedirect.com
SH Cho, HR Jung, YS Kim, YH Kim… - Journal of the Society …, 2019 - koreascience.kr
Preservatives of cosmetics is managed by positive list in Korea. Positive list requires a proper quantitative analysis method, but the analysis method is still insufficient. In this study, gas …
Number of citations: 0 koreascience.kr
JH Yoon, JY Lee, J Lee, YS Shin, S Jeon… - Bioorganic & Medicinal …, 2019 - Elsevier
3-Acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives were synthesized and evaluated to show high anti-MERS-CoV inhibitory activities. Among them, 6,8-difluoro-3-…
Number of citations: 9 www.sciencedirect.com
M Mirza-Aghayan, E Kashef-Azar, R Boukherroub - Tetrahedron Letters, 2012 - Elsevier
Graphite oxide (GO) was used as an effective oxidizing agent for the synthesis of aldehydes and ketones from various alcohols under ultrasonic irradiation. Under optimized conditions, …
Number of citations: 66 www.sciencedirect.com
H Kim, K Jeong, H Park, S Jung - Journal of inclusion phenomena and …, 2006 - Springer
Cyclodextrins (CDs) are useful functional excipients, which are being used to camouflage undesirable pharmaceutical characteristics, especially poor aqueous solubility, through the …
Number of citations: 14 link.springer.com

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